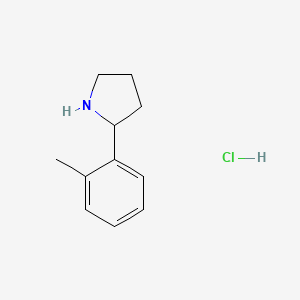

2-(o-Tolyl)pyrrolidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(o-Tolyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1228878-85-0 . It has a molecular weight of 197.71 . The IUPAC name for this compound is 2-(2-methylphenyl)pyrrolidine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N.ClH/c1-9-5-2-3-6-10(9)11-7-4-8-12-11;/h2-3,5-6,11-12H,4,7-8H2,1H3;1H . This indicates the presence of a pyrrolidine ring and a 2-methylphenyl (o-tolyl) group in the molecule.Physical And Chemical Properties Analysis

This compound is a yellow to brown solid . The storage temperature is room temperature under an inert atmosphere .科学的研究の応用

Asymmetric Synthesis of Pyrrolidine Derivatives

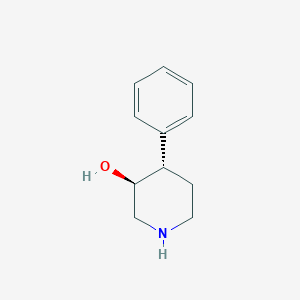

2-(o-Tolyl)pyrrolidine hydrochloride and its derivatives have been utilized in asymmetric synthesis to create highly substituted pyrrolidine derivatives with enantiomeric purity. These derivatives are synthesized through interactions that ensure defined absolute configurations at newly formed stereogenic centers, highlighting its utility in producing chiral molecules (Reggelin & Heinrich, 1998).

Synthesis of Optically Pure Compounds

The chemical has been used in synthesizing optically pure compounds, such as 2-(1-hydroxybenzyl)piperidine and pyrrolidine. This process involves nucleophilic addition and intramolecular elimination, demonstrating the compound's role in creating stereochemically complex structures with high purity (Ruano, Alemán, & Cid, 2006).

Photolytic Degradation Studies

Studies on the photolytic degradation of halogenated pyridines have included derivatives of this compound to understand the decomposition products and reaction pathways. This research is vital for environmental chemistry, offering insights into the degradation processes of similar compounds (Stapleton et al., 2009).

将来の方向性

Pyrrolidine rings, such as the one in 2-(o-Tolyl)pyrrolidine hydrochloride, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of this compound and similar compounds lies in further exploring their biological activities and optimizing their properties for potential therapeutic applications .

作用機序

Target of Action

It has been used as a ligand in ruthenium-catalyzed ketone directed ortho-arylation . In this context, the compound interacts with the ruthenium catalyst and the ketone substrate .

Mode of Action

The mode of action of 2-(o-Tolyl)pyrrolidine hydrochloride involves its role as a ligand in the ruthenium-catalyzed ketone directed ortho-arylation . The addition of this compound as a ligand significantly enhances the C-H arylation reaction . The increased catalytic activity stems from the formation of a cyclometallated complex containing the ligand, which provides an intermediate that accelerates the ortho-arylation of the ketone substrate .

Biochemical Pathways

Its role in the ruthenium-catalyzed ketone directed ortho-arylation suggests that it may influence pathways involving ketone substrates and arylboronic acid esters .

Result of Action

The result of the action of this compound is the enhanced efficiency of the ruthenium-catalyzed ketone directed ortho-arylation . This leads to an increased yield of the desired product .

Action Environment

The action of this compound as a ligand in the ruthenium-catalyzed ketone directed ortho-arylation is influenced by environmental factors such as temperature . At 80°C, the reaction rate dropped, and after 6 hours, 44% of the desired product was obtained .

特性

IUPAC Name |

2-(2-methylphenyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-9-5-2-3-6-10(9)11-7-4-8-12-11;/h2-3,5-6,11-12H,4,7-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRKKCHTNWTYLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2978340.png)

![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2978346.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]oxamide](/img/structure/B2978354.png)

![2-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2978359.png)